molecular formula C8H9NO3S B1465283 Benzene, 1-methoxy-2-(methylthio)-4-nitro- CAS No. 90005-97-3

Benzene, 1-methoxy-2-(methylthio)-4-nitro-

Cat. No. B1465283
CAS RN: 90005-97-3
M. Wt: 199.23 g/mol
InChI Key: JCCWGJSBIYKYLS-UHFFFAOYSA-N
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Description

“Benzene, 1-methoxy-2-(methylthio)-” is a chemical compound with the molecular formula C8H10OS . It’s also known by other names such as Anisole, o-(methylthio)-; o-Methoxyphenyl methyl sulfide; 1-Methoxy-2-methylthiobenzene; 2-Methoxythiophenol, S-methyl-; 1-Methoxy-2-(methylsulfanyl)benzene .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-methoxy-2-(methylthio)-” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C8H10OS/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

“Benzene, 1-methoxy-2-(methylthio)-” has a molecular weight of 154.229 . It has a refractive index of n20/D 1.574 (lit.), a boiling point of 259 °C (lit.), and a density of 1.504 g/mL at 25 °C (lit.) .

Scientific Research Applications

Hyperconjugation and Molecular Structure

Research on similar compounds, such as 1-methoxy-4-[(phenylselanyl)methyl]benzene and 1-nitro-4-[(phenylselanyl)methyl]benzene, explores the effects of σ(C-Se)-π hyperconjugation. These studies reveal that such compounds do not exhibit significant differences in H2C-Se or H2C-C(ar) bond lengths, indicating that the effects of σ(C-Se)-π hyperconjugation might not strongly manifest in measurable differences in structural parameters (White & Blanc, 2014).

Novel Formation of Derivatives

A study reported the formation of iodine-substituted benzenes from (1E,3E)-1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes through iodine-induced intramolecular cyclization. This process, enhanced by UV irradiation, showcases the potential of using 1-methoxy-2-(methylthio)-4-nitrobenzene in synthetic organic chemistry to produce iodobenzene derivatives in high yields (Matsumoto, Takase, & Ogura, 2008).

Oxidation Processes

The oxidation of related compounds, such as 1,4-bis(3-methoxythiophene-2-yl)benzene, to study the electrochemical properties and the oxidized states, offers insights into the potential application of 1-methoxy-2-(methylthio)-4-nitrobenzene in developing molecular wires and electronic materials. Such studies highlight the compound's relevance in understanding electron transfer mechanisms (Sakamoto, Hiroi, & Sato, 2003).

Antimicrobial Activity

Compounds with structural similarities, featuring substituents like methoxy, nitro, and methyl groups on the benzene ring, have been synthesized and tested for antimicrobial activity. These studies demonstrate potent activity against both Gram-positive and Gram-negative bacteria and fungi, suggesting potential antimicrobial applications for 1-methoxy-2-(methylthio)-4-nitrobenzene (Liaras et al., 2011).

properties

IUPAC Name

1-methoxy-2-methylsulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCWGJSBIYKYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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